4-(2-Methylpropyl)cyclohexan-1-ol
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Overview
Description
4-(2-Methylpropyl)cyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound specifically features a cyclohexane ring with a hydroxyl group (-OH) attached to one of the carbon atoms and a 2-methylpropyl group attached to another carbon atom in the ring. The molecular formula for this compound is C10H20O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 4-(2-Methylpropyl)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-(2-Methylpropyl)cyclohexanone in large reactors. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products Formed
Oxidation: 4-(2-Methylpropyl)cyclohexanone.
Reduction: 4-(2-Methylpropyl)cyclohexane.
Substitution: 4-(2-Methylpropyl)cyclohexyl chloride.
Scientific Research Applications
4-(2-Methylpropyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations in the body, leading to the formation of active metabolites that exert specific effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexane ring with a hydroxyl group.
4-Methylcyclohexan-1-ol: A cyclohexane ring with a hydroxyl group and a methyl group.
4-(2-Methylpropyl)cyclohexanone: A cyclohexane ring with a 2-methylpropyl group and a ketone group.
Uniqueness
4-(2-Methylpropyl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a 2-methylpropyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(2-methylpropyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(2)7-9-3-5-10(11)6-4-9/h8-11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSFBWSPBYOVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCC(CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631001 |
Source
|
Record name | 4-(2-Methylpropyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104092-38-8 |
Source
|
Record name | 4-(2-Methylpropyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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